molecular formula C17H12ClF3N2 B11481009 N-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine

N-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine

Cat. No.: B11481009
M. Wt: 336.7 g/mol
InChI Key: QAINJHHZESCOEB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique chemical structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine stands out due to its unique combination of substituents, which confer distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

Molecular Formula

C17H12ClF3N2

Molecular Weight

336.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine

InChI

InChI=1S/C17H12ClF3N2/c1-10-8-15(23-13-5-3-12(18)4-6-13)14-7-2-11(17(19,20)21)9-16(14)22-10/h2-9H,1H3,(H,22,23)

InChI Key

QAINJHHZESCOEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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